molecular formula C18H16F3N7O B11132018 [2-(1H-tetrazol-1-yl)phenyl]{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methanone

[2-(1H-tetrazol-1-yl)phenyl]{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methanone

Cat. No.: B11132018
M. Wt: 403.4 g/mol
InChI Key: SJGAPXRNKULWFR-UHFFFAOYSA-N
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Description

[2-(1H-tetrazol-1-yl)phenyl]{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methanone is a complex organic compound that features a tetrazole ring, a trifluoromethyl-substituted pyridine, and a piperazine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(1H-tetrazol-1-yl)phenyl]{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methanone typically involves multiple steps, starting with the formation of the tetrazole ring. One common method is the reaction of an aromatic nitrile with sodium azide in the presence of a Lewis acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors and continuous flow systems to ensure efficient mixing and heat transfer .

Chemical Reactions Analysis

Types of Reactions

[2-(1H-tetrazol-1-yl)phenyl]{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring can yield tetrazole N-oxides, while reduction can produce amines .

Mechanism of Action

The mechanism of action of [2-(1H-tetrazol-1-yl)phenyl]{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to active sites of enzymes and inhibit their activity . The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration through cell membranes .

Properties

Molecular Formula

C18H16F3N7O

Molecular Weight

403.4 g/mol

IUPAC Name

[2-(tetrazol-1-yl)phenyl]-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone

InChI

InChI=1S/C18H16F3N7O/c19-18(20,21)13-5-6-16(22-11-13)26-7-9-27(10-8-26)17(29)14-3-1-2-4-15(14)28-12-23-24-25-28/h1-6,11-12H,7-10H2

InChI Key

SJGAPXRNKULWFR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C(=O)C3=CC=CC=C3N4C=NN=N4

Origin of Product

United States

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